2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic Acid
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 . It is used as a model substrate to investigate regioexhaustive functionalization .
Synthesis Analysis
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine involves a stepwise liquid-phase/vapor–phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions . Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-chloro-5-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization . The trifluoromethyl group in the molecule is thought to contribute to its unique physicochemical properties .Physical and Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) . It has a quality level of 100 and an assay of 98% .Scientific Research Applications
Synthesis and Functionalization
Logistic Flexibility in Preparation : The compound's synthesis demonstrates flexibility in carboxylation, showcasing various methods for functionalizing halopyridinecarboxylic acids. This flexibility is crucial for producing specific derivatives of the compound, emphasizing its versatility in synthetic applications (Cottet & Schlosser, 2004).
Regioexhaustive Functionalization : A study on the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, including 2-chloro-5-(trifluoromethyl)pyridine, highlights the precise control in creating carboxylic acid derivatives. This process utilizes organometallic methods and emphasizes the compound's potential in targeted chemical synthesis (Cottet & Schlosser, 2004).
Applications in Crystal Structure and Luminescence
Crystal Structure Analysis : The study of the crystal structure of 5-(trifluoromethyl)picolinic acid, a related derivative, reveals a complex hydrogen-bonding network. This research is significant in understanding the molecular interactions and packing in crystalline forms of such compounds (Ye & Tanski, 2020).
Luminescent Properties in Organic Complexes : The luminescent properties of a Nd3+-doped organic complex, utilizing a pyridine derivative similar to 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid, have been studied. This highlights the potential use of such compounds in the development of luminescent materials (Ye et al., 2013).
Potential in Agricultural Chemistry
- Synthesis for Pesticide Development : A study on the synthesis of a boronic acid derivative of 2-chloro-5-trifluoromethyl pyridine underscores its potential in developing agricultural chemicals. The process demonstrates the compound's applicability in creating intermediates for agrochemicals (Liu Guoqua, 2014).
Safety and Hazards
2-Chloro-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the production of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that molecules with a trifluoromethyl group can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds, such as 2,3,5-dctf, are used as starting raw materials for the synthesis of agrochemicals like chlorfluazuron, which acts as an insect growth regulator (igr) and inhibits the growth of target insects at their larval stages .
Result of Action
Similar compounds have shown to inhibit the growth of target insects at their larval stages .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-4(7(16)17)3(6(14)15)2(1-13-5)8(10,11)12/h1H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDIEAEQRAQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.